(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
Overview
Description
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This compound is often used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Scientific Research Applications
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of peptides and proteins. In biology, it is used to study enzyme-substrate interactions and protein folding. In medicine, it is employed in the development of peptide-based drugs and therapeutic agents. Additionally, it finds applications in the agrochemical and pharmaceutical industries for the synthesis of bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group of (S)-3-amino butanoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of (S)-3-amino butanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Free amino acids.
Substitution: Various protected or functionalized amino acids.
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.
Comparison with Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid can be compared with other protected amino acids such as:
- (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid
- (S)-2-(Benzyloxycarbonylamino)butyric acid
These compounds also contain protecting groups that safeguard the amino group during chemical reactions. the choice of protecting group and the specific structure of the amino acid can influence the reactivity and suitability for different synthetic applications. The uniqueness of this compound lies in its specific structure and the stability of the benzyloxycarbonyl protecting group under various reaction conditions.
Properties
IUPAC Name |
(3S)-3-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453082 | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83509-88-0 | |
Record name | (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83509-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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